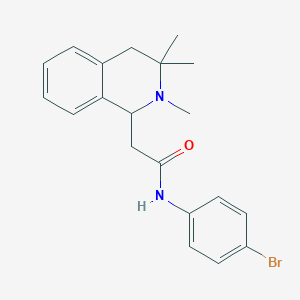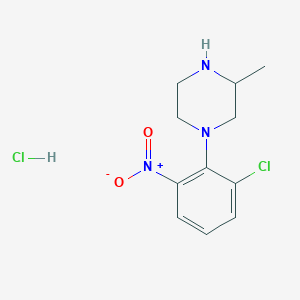![molecular formula C16H14Cl2N2O3 B4929926 N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)
N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide, commonly known as A771726, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the Janus kinase family of intracellular non-receptor tyrosine kinases, which plays an important role in the signaling pathway of cytokine receptors. A771726 has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
A771726 inhibits N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream signaling molecules. N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide is primarily expressed in immune cells, such as T cells, B cells, and natural killer cells, and plays a critical role in the signaling pathway of cytokine receptors. By inhibiting N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide, A771726 can block the signaling of multiple cytokines, which results in the suppression of immune responses and inflammation.
Biochemical and Physiological Effects:
A771726 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that A771726 can inhibit the proliferation and activation of T cells, B cells, and natural killer cells. A771726 can also inhibit the production of pro-inflammatory cytokines, such as IL-2, IL-4, IL-6, and IFN-γ. In vivo studies using animal models have shown that A771726 can reduce the infiltration of immune cells into inflamed tissues, which results in the suppression of inflammation and tissue damage.
实验室实验的优点和局限性
A771726 has several advantages as a research tool for studying autoimmune diseases. It has a high potency and selectivity for N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide, which allows for the specific inhibition of N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide signaling without affecting other signaling pathways. A771726 is also orally bioavailable and has a long half-life, which makes it suitable for use in animal models. However, A771726 has some limitations as a research tool. It has a low solubility in water, which can limit its use in certain experimental conditions. A771726 can also have off-target effects on other kinases, such as JAK1 and JAK2, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on A771726. One potential direction is to investigate the efficacy of A771726 in combination with other immunomodulatory drugs for the treatment of autoimmune diseases. Another direction is to study the long-term safety and tolerability of A771726 in animal models and human clinical trials. Additionally, the development of more potent and selective N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide inhibitors could lead to the discovery of novel therapeutic agents for autoimmune diseases.
合成方法
The synthesis of A771726 involves the reaction of 2-chlorobenzoyl chloride with 4-chlorophenethylamine to form the intermediate 2-chloro-N-(4-chlorophenethyl)benzamide. This intermediate is then reacted with 2-chlorophenylhydrazine to produce A771726 as the final product. The synthesis of A771726 has been reported in several research articles, and the yield and purity of the compound have been optimized through various synthetic routes.
科学研究应用
A771726 has been extensively studied for its potential therapeutic applications in autoimmune diseases. In vitro studies have shown that A771726 inhibits the production of multiple cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), which are involved in the pathogenesis of autoimmune diseases. In vivo studies using animal models of rheumatoid arthritis and psoriasis have demonstrated that A771726 can effectively reduce the severity of disease symptoms and inflammation.
属性
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-11-5-7-12(8-6-11)23-10-9-19-15(21)16(22)20-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSIAAWMEYYOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4929872.png)


![4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B4929910.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methoxyphenyl)benzamide](/img/structure/B4929918.png)

![7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929935.png)
![3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}](/img/structure/B4929946.png)

![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)

![N-(3-methoxyphenyl)-3-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4929962.png)